molecular formula C12H17O6P B12536805 4-[(Diethoxyphosphoryl)methoxy]benzoic acid CAS No. 797763-38-3

4-[(Diethoxyphosphoryl)methoxy]benzoic acid

Cat. No.: B12536805
CAS No.: 797763-38-3
M. Wt: 288.23 g/mol
InChI Key: XDOGBYMKVXWHCF-UHFFFAOYSA-N
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Description

4-[(Diethoxyphosphoryl)methoxy]benzoic acid is an organic compound with the molecular formula C12H17O6P. This compound is characterized by the presence of a benzoic acid moiety substituted with a diethoxyphosphoryl group via a methoxy linkage. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethoxyphosphoryl)methoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with diethyl phosphite in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvent: Organic solvents like toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous addition: of reactants

    Efficient mixing: and heat exchange

    Automated monitoring: of reaction parameters

Chemical Reactions Analysis

Types of Reactions

4-[(Diethoxyphosphoryl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine oxides.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Phosphonic acids

    Reduction: Phosphine oxides

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

4-[(Diethoxyphosphoryl)methoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(Diethoxyphosphoryl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic functions.

    Modulate signaling pathways: It can affect cellular signaling pathways, leading to changes in gene expression and cellular responses.

    Interact with receptors: The compound can bind to specific receptors on cell surfaces, triggering downstream effects.

Comparison with Similar Compounds

4-[(Diethoxyphosphoryl)methoxy]benzoic acid can be compared with other similar compounds such as:

    4-Methoxybenzoic acid: Lacks the diethoxyphosphoryl group, making it less versatile in certain chemical reactions.

    4-Hydroxybenzoic acid: Has a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    Diethyl phosphite: A precursor in the synthesis of this compound, used in various phosphorylation reactions.

The uniqueness of this compound lies in its combination of a benzoic acid moiety with a diethoxyphosphoryl group, providing distinct chemical properties and reactivity.

Properties

CAS No.

797763-38-3

Molecular Formula

C12H17O6P

Molecular Weight

288.23 g/mol

IUPAC Name

4-(diethoxyphosphorylmethoxy)benzoic acid

InChI

InChI=1S/C12H17O6P/c1-3-17-19(15,18-4-2)9-16-11-7-5-10(6-8-11)12(13)14/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

XDOGBYMKVXWHCF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1=CC=C(C=C1)C(=O)O)OCC

Origin of Product

United States

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